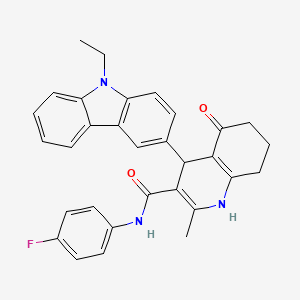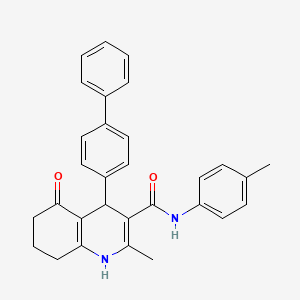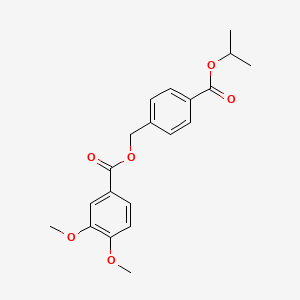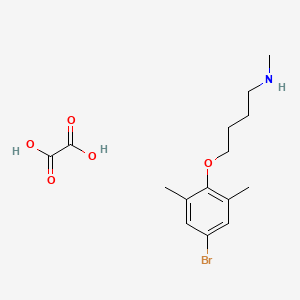![molecular formula C18H26ClNO5 B4095384 N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095384.png)
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine;oxalic acid
描述
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclopentanamine moiety linked to a chlorinated dimethylphenoxy group, with oxalic acid as a counterion. Its distinctive structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine typically involves multiple steps, starting with the preparation of the chlorinated dimethylphenoxy intermediate. This intermediate can be synthesized through a chlorination reaction of 3,6-dimethylphenol using thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting 2-chloro-3,6-dimethylphenol is then reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form the desired N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]amine.
The final step involves the reaction of the amine with cyclopentanone in the presence of a reducing agent like sodium borohydride to yield N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine. The compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
化学反应分析
Types of Reactions
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated phenoxy group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted phenoxy derivatives with various functional groups.
科学研究应用
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s phenoxy group can interact with hydrophobic pockets in proteins, while the amine and cyclopentanamine moieties can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can result in inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
相似化合物的比较
Similar Compounds
- N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]cyclopentanamine
- N-[3-(2-bromo-3,6-dimethylphenoxy)propyl]cyclopentanamine
- N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclohexanamine
Uniqueness
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine stands out due to its specific substitution pattern on the phenoxy group and the presence of the cyclopentanamine moiety. These structural features confer unique chemical reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups allows for selective interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
N-[3-(2-chloro-3,6-dimethylphenoxy)propyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-12-8-9-13(2)16(15(12)17)19-11-5-10-18-14-6-3-4-7-14;3-1(4)2(5)6/h8-9,14,18H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYCGMULQYAONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCCNC2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4095305.png)
![3-bromo-N-[(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4095311.png)
![3-[(4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4095319.png)
![4-chloro-N-[4-(4-morpholinyl)-3-nitrophenyl]benzamide](/img/structure/B4095321.png)
![N-[3-(2-sec-butylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4095324.png)
![N-[4-(4-allyl-2-methoxyphenoxy)butyl]cyclopentanamine oxalate](/img/structure/B4095327.png)

![N-[3-(4-biphenylyloxy)propyl]cyclopentanamine oxalate](/img/structure/B4095341.png)
![N-(4-fluorophenyl)-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4095353.png)

![1-[(5-chlorothiophen-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide](/img/structure/B4095370.png)
![1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]benzimidazole;hydrochloride](/img/structure/B4095385.png)


